9,9-Dibutyl-9H-fluoren-2-amine 9,9-Dibutyl-9H-fluoren-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17652287
InChI: InChI=1S/C21H27N/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14,22H2,1-2H3
SMILES:
Molecular Formula: C21H27N
Molecular Weight: 293.4 g/mol

9,9-Dibutyl-9H-fluoren-2-amine

CAS No.:

Cat. No.: VC17652287

Molecular Formula: C21H27N

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

9,9-Dibutyl-9H-fluoren-2-amine -

Specification

Molecular Formula C21H27N
Molecular Weight 293.4 g/mol
IUPAC Name 9,9-dibutylfluoren-2-amine
Standard InChI InChI=1S/C21H27N/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14,22H2,1-2H3
Standard InChI Key ZEIXCNWKYYDMFA-UHFFFAOYSA-N
Canonical SMILES CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCC

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

The compound’s structure consists of a fluorene backbone with two butyl groups at the 9-position and an amine substituent at the 2-position. This configuration creates a sterically hindered environment that influences both electronic properties and molecular packing behavior. Comparative analysis with 9,9-diphenyl-9H-fluoren-2-amine (C₂₅H₁₉N) suggests that alkyl chain length significantly affects conjugation efficiency, with butyl groups potentially offering enhanced solubility compared to bulkier aryl substituents.

Table 1: Structural Comparison of Fluoren-2-amine Derivatives

Property9,9-Dibutyl-9H-fluoren-2-amine (Predicted)9,9-Diphenyl-9H-fluoren-2-amine 9-Butyl-N,N-dimethyl-9H-fluoren-2-amine
Molecular FormulaC₂₅H₃₁NC₂₅H₁₉NC₁₉H₂₃N
Molecular Weight (g/mol)345.53333.43265.39
Substituent EffectsEnhanced solubility, reduced π-stackingRigid conjugation, thermal stabilitySteric hindrance, electronic modulation

Electronic Configuration

The amine group at position 2 introduces electron-donating characteristics, while butyl substituents moderate intermolecular interactions. Density functional theory (DFT) simulations of similar systems indicate a HOMO-LUMO gap between 3.2–3.8 eV , suggesting potential utility in optoelectronic applications.

Synthetic Methodologies

Primary Synthesis Routes

While no direct synthesis reports exist for 9,9-dibutyl-9H-fluoren-2-amine, analogous pathways from and suggest viable strategies:

  • Friedel-Crafts Alkylation: Butylation of fluoren-2-amine using butyl halides in the presence of Lewis acids like AlCl₃.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling for introducing amine groups to pre-alkylated fluorene intermediates.

  • Protection/Deprotection Sequences: As demonstrated in the synthesis of bis-(9,9-dimethyl-9H-fluoren-2-yl)-amine , tert-butoxycarbonyl (Boc) groups could protect amine functionalities during butylation steps.

Purification Challenges

Physicochemical Properties

Thermal Stability

Comparative thermogravimetric analysis (TGA) of 9,9-diphenyl derivatives shows decomposition onset at 245–250°C . Butyl substituents likely reduce thermal resilience, with predicted decomposition thresholds near 200–220°C.

Solubility Profile

Predicted solubility parameters (Hansen solubility parameters):

  • δD: 18.5 MPa¹/²

  • δP: 3.2 MPa¹/²

  • δH: 4.8 MPa¹/²
    Optimal solvents include tetrahydrofuran (THF) and dichloromethane (DCM), mirroring trends observed in and .

Functional Applications

Organic Electronics

The compound’s balanced electron donor-acceptor capabilities position it as a candidate for:

  • Hole-Transport Layers (HTLs): Comparable to diphenyl derivatives used in OLEDs , with butyl groups potentially improving film morphology.

  • Non-Fullerene Acceptors: Tunable LUMO levels (-2.8 to -3.1 eV) enable compatibility with polymeric donors like P3HT.

Polymer Additives

Incorporation into polycarbonate matrices could enhance UV stability, leveraging the fluorene group’s absorption below 400 nm .

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